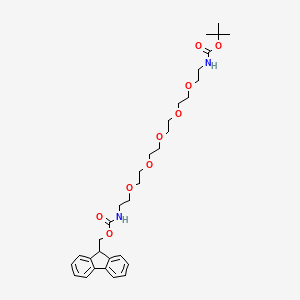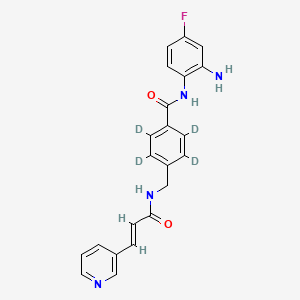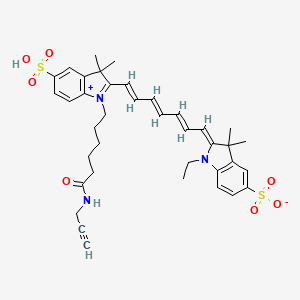
Fmoc-NH-PEG5-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-NH-PEG5-NH-Boc: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound consists of a PEG chain with five ethylene glycol units, flanked by a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group using the Fmoc group. This is typically achieved by reacting the amine with Fmoc-chloride in the presence of a base such as triethylamine.
PEGylation: The protected amine is then reacted with a PEG chain containing five ethylene glycol units. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Boc Protection: Finally, the terminal amino group of the PEGylated compound is protected using the Boc group. .
Industrial Production Methods: Industrial production of Fmoc-NH-PEG5-NH-Boc involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions. Fmoc deprotection is typically achieved using a base like piperidine, while Boc deprotection is done using acidic conditions such as trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo coupling reactions with various functional groups, facilitated by coupling agents like DCC and DMAP.
Substitution Reactions: The PEG chain can participate in substitution reactions, where functional groups are introduced at specific positions
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: DCC and DMAP in dichloromethane (DCM)
Major Products:
Deprotected Amine: After Fmoc and Boc deprotection, the primary amine is exposed.
Functionalized PEG: Various functional groups can be introduced to the PEG chain through coupling reactions
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology:
Protein Labeling: The compound is used for labeling proteins with PEG chains, enhancing their solubility and stability
Medicine:
Industry:
Wirkmechanismus
Mechanism: Fmoc-NH-PEG5-NH-Boc acts as a linker in PROTAC molecules. PROTACs contain two ligands connected by a linker; one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Molecular Targets and Pathways:
E3 Ubiquitin Ligase: The PROTAC recruits the E3 ubiquitin ligase to the target protein.
Ubiquitin-Proteasome System: The target protein is ubiquitinated and degraded by the proteasome.
Vergleich Mit ähnlichen Verbindungen
Fmoc-NH-PEG3-COOH: A shorter PEG linker with three ethylene glycol units.
Fmoc-NH-PEG2-CH2COOH: A PEG linker with two ethylene glycol units and a carboxylic acid group.
Fmoc-NH-PEG-SCM: A PEG linker with a succinimidyl carboxymethyl ester group .
Uniqueness:
Length of PEG Chain: Fmoc-NH-PEG5-NH-Boc has a longer PEG chain compared to similar compounds, providing greater flexibility and solubility.
Dual Protection: The presence of both Fmoc and Boc groups allows for selective deprotection and functionalization .
Eigenschaften
Molekularformel |
C32H46N2O9 |
|---|---|
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C32H46N2O9/c1-32(2,3)43-31(36)34-13-15-38-17-19-40-21-23-41-22-20-39-18-16-37-14-12-33-30(35)42-24-29-27-10-6-4-8-25(27)26-9-5-7-11-28(26)29/h4-11,29H,12-24H2,1-3H3,(H,33,35)(H,34,36) |
InChI-Schlüssel |
YRDZGKYARDULIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-[(5-amino-2-chloro-4-fluoro-3-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)phenyl]-N-(3-morpholin-4-ylpropyl)triazole-4-carboxamide](/img/structure/B11932793.png)

![sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B11932804.png)
![3-[(3S,5R,8R,9S,10S,13R,17R)-3-[(3S,4S,5S,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11932814.png)
![sodium;2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetate](/img/structure/B11932829.png)

![(S,E)-3-(4-(benzyloxy)phenyl)-2-(3-(4'-chloro-[1,1'-biphenyl]-4-yl)acrylamido)propanoic acid](/img/structure/B11932853.png)

![3-[3-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-2-oxo-1,3-diazinan-1-yl]benzenecarboximidamide;2,2,2-trifluoroacetic acid](/img/structure/B11932862.png)



![2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11932884.png)
